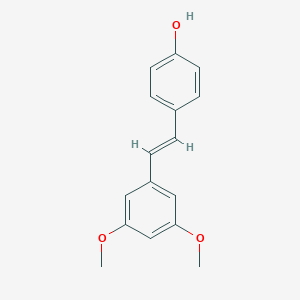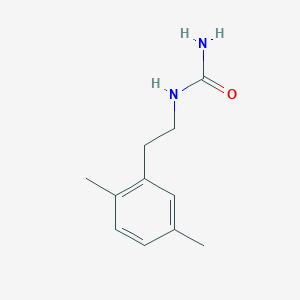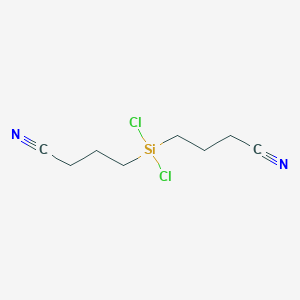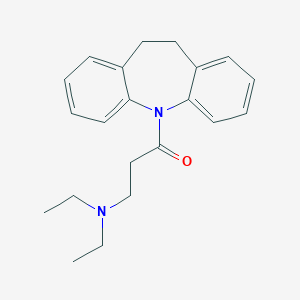
5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI), also known as clozapine, is a tricyclic dibenzodiazepine derivative that is commonly used as an atypical antipsychotic drug. Clozapine is known to have a unique pharmacological profile that sets it apart from other antipsychotic drugs. It has been shown to be effective in treating a range of psychiatric disorders, including schizophrenia, bipolar disorder, and treatment-resistant depression.
Mecanismo De Acción
Clozapine acts by blocking the dopamine D4 receptor, serotonin 5-HT2A receptor, and alpha-adrenergic receptors. It has been shown to have a higher affinity for the dopamine D4 receptor compared to other antipsychotic drugs. Clozapine also acts on the glutamatergic and GABAergic systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Clozapine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the prefrontal cortex, which may contribute to its therapeutic effects. Clozapine has also been shown to reduce the release of glutamate in the striatum, which may contribute to its antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clozapine has several advantages for use in lab experiments. It has a unique pharmacological profile that sets it apart from other antipsychotic drugs, making it an ideal candidate for studying the mechanisms of action of antipsychotic drugs. Clozapine has also been shown to be effective in treating treatment-resistant psychiatric disorders, making it an important tool for studying the underlying mechanisms of these disorders.
One limitation of using 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) in lab experiments is that it has a narrow therapeutic index, meaning that the therapeutic dose is close to the toxic dose. This makes it difficult to use in animal studies, as the dose must be carefully controlled to avoid toxicity.
Direcciones Futuras
There are several future directions for research on 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI). One area of research is to further elucidate the mechanisms of action of 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) and other antipsychotic drugs. This will help to develop new treatments for psychiatric disorders that are more effective and have fewer side effects.
Another area of research is to develop new formulations of 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) that have improved pharmacokinetic properties. This will help to improve the efficacy and safety of 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) in treating psychiatric disorders.
Conclusion:
Clozapine is a unique antipsychotic drug that has been extensively studied for its therapeutic potential in treating various psychiatric disorders. It has a range of biochemical and physiological effects and has been shown to be effective in treating treatment-resistant schizophrenia and bipolar disorder. While 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) has several advantages for use in lab experiments, it also has limitations that must be carefully considered. Future research on 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) will help to further elucidate its mechanisms of action and develop new treatments for psychiatric disorders.
Métodos De Síntesis
Clozapine can be synthesized by reacting 8-chloro-11H-pyrrolo[2,1-b][1,3]benzodiazepine with diethylamine and beta-alanine in the presence of a base. The reaction yields 5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) as a white crystalline solid with a melting point of 183-186°C.
Aplicaciones Científicas De Investigación
Clozapine has been extensively studied for its therapeutic potential in treating various psychiatric disorders. It has been shown to be effective in treating treatment-resistant schizophrenia and bipolar disorder. Clozapine has also been studied for its potential use in treating depression, anxiety disorders, and obsessive-compulsive disorder.
Propiedades
Número CAS |
16488-05-4 |
|---|---|
Nombre del producto |
5H-Dibenz(b,f)azepine, 5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-(8CI) |
Fórmula molecular |
C21H26N2O |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
3-(diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one |
InChI |
InChI=1S/C21H26N2O/c1-3-22(4-2)16-15-21(24)23-19-11-7-5-9-17(19)13-14-18-10-6-8-12-20(18)23/h5-12H,3-4,13-16H2,1-2H3 |
Clave InChI |
RWWJDQTVNWRYOA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
SMILES canónico |
CCN(CC)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
Otros números CAS |
16488-05-4 |
Sinónimos |
5-[3-(Diethylamino)-1-oxopropyl]-10,11-dihydro-5H-dibenz[b,f]azepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





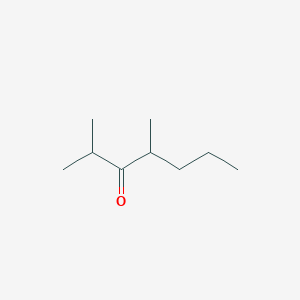

![1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-](/img/structure/B91287.png)
